molecular formula C17H19N3O5S B3545981 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

Cat. No. B3545981
M. Wt: 377.4 g/mol
InChI Key: PQSFFUGUMSUDIK-UHFFFAOYSA-N
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Description

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as DMS-181, is a novel small molecule compound that has been discovered to have potential therapeutic applications in various diseases. This compound has been synthesized using a unique method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide is not fully understood, but it is believed to inhibit the activity of specific enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation, as well as the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have immunomodulatory effects by regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide is its ability to selectively inhibit specific enzymes and signaling pathways, making it a potential candidate for targeted therapy. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on specific enzymes and signaling pathways. Finally, future studies could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-7-8-16(13(2)9-12)19(26(3,24)25)11-17(21)18-14-5-4-6-15(10-14)20(22)23/h4-10H,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFFUGUMSUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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